(E)-2-cyclopropylethen-1-ol
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Overview
Description
(E)-2-Cyclopropylethen-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethenol moiety. This compound is notable for its unique structural features, which include a strained three-membered cyclopropyl ring and a double bond, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyclopropylethen-1-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Hydroboration-Oxidation: The cyclopropyl alkene undergoes hydroboration using diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle reactive intermediates safely. The hydroboration-oxidation process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Cyclopropylethen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to form cyclopropyl ethanol using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), anhydrous conditions.
Major Products:
Oxidation: Cyclopropyl acetaldehyde or cyclopropyl ketone.
Reduction: Cyclopropyl ethanol.
Substitution: Cyclopropyl halides.
Scientific Research Applications
(E)-2-Cyclopropylethen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-cyclopropylethen-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyclopropyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the double bond.
Cyclopropylethene: Contains the cyclopropyl group and double bond but lacks the hydroxyl group.
Cyclopropylacetaldehyde: An oxidation product of (E)-2-cyclopropylethen-1-ol.
Uniqueness: this compound is unique due to the combination of the cyclopropyl ring, double bond, and hydroxyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-2-cyclopropylethenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-4-3-5-1-2-5/h3-6H,1-2H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZMPLMOHVDHSH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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